molecular formula C10H7NO5 B14669840 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid CAS No. 41462-01-5

4-(4-Nitrophenyl)-2-oxobut-3-enoic acid

Cat. No.: B14669840
CAS No.: 41462-01-5
M. Wt: 221.17 g/mol
InChI Key: JXNKXMXIAKGBOX-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-2-oxobut-3-enoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid typically involves the nitration of phenol using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The desired 4-nitrophenol is then subjected to further chemical reactions to introduce the oxobutenoic acid moiety. This process may involve the use of various reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-2-oxobut-3-enoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are commonly used for reduction reactions.

    Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Various oxidation products depending on the extent of oxidation.

    Reduction: 4-(4-Aminophenyl)-2-oxobut-3-enoic acid.

    Substitution: Products with different functional groups replacing the nitro group.

Scientific Research Applications

4-(4-Nitrophenyl)-2-oxobut-3-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular processes and enzyme activities. The compound’s ability to participate in various chemical reactions makes it a versatile tool in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions

Properties

CAS No.

41462-01-5

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

4-(4-nitrophenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C10H7NO5/c12-9(10(13)14)6-3-7-1-4-8(5-2-7)11(15)16/h1-6H,(H,13,14)

InChI Key

JXNKXMXIAKGBOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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